molecular formula C23H23N5O B2842026 (E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-01-2

(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2842026
CAS RN: 725219-01-2
M. Wt: 385.471
InChI Key: STLDMTMFGIKFAD-ZRDIBKRKSA-N
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Description

The compound “(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. One approach involves a three-step reaction sequence . Another method uses a Biginelli-like multicomponent reaction (MCR), which allows for the regioselective synthesis of C-6 ester-substituted amino-TZP analogues, both in dihydro and oxidized forms .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been determined using various techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines are complex and involve multiple reactive centers . The reaction conditions can be finely tuned to achieve regioselective synthesis .

Mechanism of Action

While the specific mechanism of action for “(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is not mentioned in the retrieved papers, compounds of the [1,2,4]triazolo[1,5-a]pyrimidine class have been found to exhibit antiviral activity against RNA viruses (influenza virus, flaviviruses, and SARS-CoV-2) .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds has shown promise in various areas of medicinal chemistry . Future research could focus on further optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting comprehensive safety and hazard assessments.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-15-9-11-19(16(2)13-15)27-22(29)21-17(3)26-23-24-14-25-28(23)20(21)12-10-18-7-5-4-6-8-18/h4-14,20H,1-3H3,(H,27,29)(H,24,25,26)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLDMTMFGIKFAD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2,4-dimethylphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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